L-Lysine-13C6,15N2 (dihydrochloride)
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Overview
Description
L-Lysine-13C6,15N2 (dihydrochloride) is a stable isotope-labeled compound of L-Lysine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 (dihydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled precursors. The fermentation process is followed by purification steps to isolate the labeled L-Lysine, which is then converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of L-Lysine-13C6,15N2 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of genetically engineered microorganisms capable of incorporating the isotopes into the amino acid. The fermentation is carried out in large bioreactors, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Lysine-13C6,15N2 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized lysine derivatives .
Scientific Research Applications
L-Lysine-13C6,15N2 (dihydrochloride) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) to study protein synthesis and turnover.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for use in diagnostics and therapeutic research
Mechanism of Action
The mechanism of action of L-Lysine-13C6,15N2 (dihydrochloride) is similar to that of natural L-Lysine. It is incorporated into proteins during translation and can be involved in various metabolic pathways. The isotopic labels allow for precise tracking and quantification of lysine’s role in these processes. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in lysine metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Lysine-15N2 hydrochloride: Labeled with nitrogen-15 isotopes.
L-Lysine-13C6 hydrochloride: Labeled with carbon-13 isotopes.
L-Lysine-2HCl: Deuterium-labeled lysine .
Uniqueness
L-Lysine-13C6,15N2 (dihydrochloride) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. It allows for simultaneous tracking of carbon and nitrogen atoms in biochemical pathways, offering a more comprehensive understanding of lysine metabolism .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1;; |
InChI Key |
JBBURJFZIMRPCZ-XLWLNXBUSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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